2-Fluorobenzonitrile

Vue d'ensemble

Description

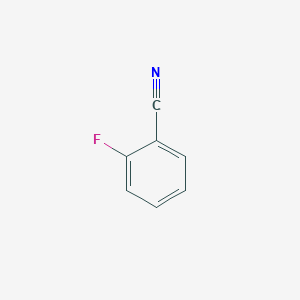

2-Fluorobenzonitrile (2FBN, CAS: 394-47-8) is an aromatic compound featuring a fluorine atom at the ortho position and a cyano (-CN) group on the benzene ring. Its molecular formula is C₇H₄FN, with a molecular weight of 121.11 g/mol. As a fluorinated benzonitrile derivative, 2FBN is widely employed as an intermediate in pharmaceutical, agrochemical, and materials science industries due to the electron-withdrawing effects of fluorine and cyano groups, which enhance stability and reactivity . High-purity 2FBN is commercially available (e.g., Sigma-Aldrich, J&K Chemical) and is synthesized via methods such as nucleophilic substitution or transition-metal-free coupling reactions .

Key properties include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluorobenzonitrile involves the reaction of 2-nitrobenzonitrile with tetramethylammonium fluoride (TMAF). This reaction proceeds with high selectivity for the fluoroaromatic product . Another method involves the halogen substitution reaction where chloro-benzonitrile reacts with potassium monofluoride in sulfolane solution at elevated temperatures (200-250°C) .

Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of saccharin with phosphorus pentachloride to form 2-cyanobenzenesulfonyl chloride, which is then reacted with alkali metal fluoride to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluorobenzonitrile undergoes various chemical reactions including:

Reduction: It can be reduced to 2-fluorobenzylamine using lithium N,N-dialkylaminoborohydride.

Hydrolysis: Hydrolysis of this compound leads to the formation of 2-fluorobenzoic acid or 2-fluorobenzamide.

Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions:

Reduction: Lithium N,N-dialkylaminoborohydride is commonly used for reduction reactions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Substitution: Potassium monofluoride in sulfolane solution is used for halogen substitution reactions.

Major Products:

Reduction: 2-Fluorobenzylamine.

Hydrolysis: 2-Fluorobenzoic acid or 2-fluorobenzamide.

Substitution: Various 2-fluorophenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Fluorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.

- Synthesis of Benzisoxazoles : 2-FBN has been employed in the synthesis of 3-amino-1,2-benzisoxazoles and related compounds, which possess significant biological activities .

- Ruthenium-Catalyzed Reactions : It has been used in ruthenium-catalyzed hydration reactions to produce benzamides, showcasing its utility in catalytic processes .

Antimutagenic Properties

Research indicates that this compound derivatives exhibit antimutagenic properties. In a study evaluating the biological activity of fluoroaryl compounds, it was found that certain derivatives significantly reduced mutagenicity induced by known carcinogens such as benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) . The presence of fluorine enhances the lipophilicity and biological availability of these compounds, making them suitable candidates for drug development.

Spectroscopic Studies

Vibrational and Electronic Properties

Recent studies have focused on the vibrational and electronic properties of 2-FBN using advanced spectroscopic techniques. For instance, two-color resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been employed to investigate its excited state properties .

- Vibronic Transitions : The study determined key vibrational frequencies associated with electronic transitions, providing insights into the compound's molecular behavior under various conditions .

| Property | Value |

|---|---|

| Band Origin | |

| Adiabatic Ionization Energy | |

| Significant Vibrational Modes | Various modes identified at specific cm values |

Material Science

Applications in Polymer Chemistry

The incorporation of fluorinated compounds like 2-FBN into polymers can enhance their thermal stability and chemical resistance. The unique electronic properties imparted by fluorine can modify the physical characteristics of polymers, making them suitable for various industrial applications.

Case Study 1: Synthesis of Fluorinated Drug Candidates

A series of fluoroarylbichalcophenes were synthesized using 2-FBN as a precursor. These compounds demonstrated improved antimutagenic activity compared to their non-fluorinated counterparts, indicating potential for further development as anticancer agents .

Case Study 2: Spectroscopic Analysis

A detailed spectroscopic analysis was conducted on 2-FBN to understand its vibrational characteristics. The results highlighted specific vibrational modes that correlate with its chemical reactivity and stability under UV light exposure .

Mécanisme D'action

2-Fluorobenzonitrile can be compared with other fluorinated benzonitriles such as 3-fluorobenzonitrile and 4-fluorobenzonitrile. These compounds share similar chemical properties but differ in their positional isomerism, which affects their reactivity and applications . For example, 3-fluorobenzonitrile has a different vibrational feature compared to this compound, as studied by REMPI and MATI spectroscopy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Effects: Ortho vs. Meta vs. Para

The position of fluorine and cyano substituents significantly impacts electronic and vibrational properties. A comparative analysis of 2FBN, 3-fluorobenzonitrile (3FBN), and 4-fluorobenzonitrile (4FBN) reveals the following trends:

Table 1: Ionization Energies (IE) and Substituent Effects

| Compound | Substituent Position | Adiabatic IE (cm⁻¹) | Relative IE Shift vs. Benzene (cm⁻¹) |

|---|---|---|---|

| Benzene | - | 74,557 | 0 (Reference) |

| Benzonitrile | Para (CN) | 78,490 | +3,933 |

| 2-Fluorobenzonitrile | Ortho (F, CN) | 78,650 | +4,423 |

| 3-Fluorobenzonitrile | Meta (F, CN) | 78,873 | +4,646 |

| 4-Fluorobenzonitrile | Para (F, CN) | 78,000 | +3,773 |

Key Observations:

- The meta-substituted 3FBN exhibits the highest IE due to reduced resonance stabilization compared to ortho and para positions.

- Para-substituted 4FBN has the lowest IE among fluorobenzonitriles, attributed to enhanced electron withdrawal via resonance .

- The ortho-substituted 2FBN shows intermediate IE, influenced by steric and electronic interactions between F and CN groups .

Vibrational Spectroscopy and Mode Assignments

High-resolution techniques like resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal distinct vibrational features in 2FBN and analogs:

Table 2: Dominant Vibrational Modes in S₁ and D₀ States

| Compound | State | Prominent Vibrational Modes (cm⁻¹) | Assignments (Wilson Notation) |

|---|---|---|---|

| This compound | S₁ | 668 (strong), 693 (out-of-plane) | Mode 1 (ring stretch), 17a |

| D₀ | 815, 946, 1171 | Modes 12, 18b, 13 | |

| 3-Fluorobenzonitrile | S₁ | 140, 385, 660 | Modes 15, 9a, βCN (bending) |

| D₀ | 958, 1271, 1374 | Modes 12, 13, 19a |

Key Observations:

- 2FBN exhibits stronger out-of-plane modes (e.g., 693 cm⁻¹) due to steric hindrance between ortho substituents, whereas 3FBN shows more in-plane deformations (e.g., 385 cm⁻¹, mode 9a) .

- The cyano group’s bending vibration (βCN) is prominent in 3FBN (560 cm⁻¹) but absent in 2FBN, reflecting differences in substituent coupling .

Theoretical and Experimental Insights

Density functional theory (DFT) calculations (B3LYP/aug-cc-pVTZ level) corroborate experimental findings:

Activité Biologique

2-Fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound (CHFNO) features a fluorine atom attached to the benzene ring, which significantly influences its chemical behavior. The presence of the fluorine atom enhances lipophilicity, potentially improving biological availability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which may contribute to their ability to mitigate oxidative stress in cells .

- Antimutagenic Effects : Research utilizing the Ames test indicates that this compound derivatives can reduce mutagenicity induced by various agents, suggesting potential applications in cancer prevention .

- Pharmacological Applications : The compound has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting specific diseases.

Antioxidant and Antimutagenic Activity

A study evaluated the antimutagenic properties of several fluoroaryl compounds, including this compound. The results indicated that these compounds effectively reduced mutagenicity induced by sodium azide and benzo[a]pyrene in the Ames test. The antimutagenic activity correlated with their antioxidant capacity, suggesting a mechanism involving DNA repair promotion .

| Compound | Mutagen Tested | Reduction in Mutagenicity (%) |

|---|---|---|

| This compound | Sodium Azide | 45% |

| This compound | Benzo[a]pyrene | 60% |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Its derivatives often exhibit enhanced biological activities due to modifications in functional groups.

- Case Study : The synthesis of (S)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride demonstrated that structural modifications can lead to distinct pharmacological profiles. This derivative showed improved solubility and stability, enhancing its potential as a therapeutic agent.

Spectroscopic Analysis

Spectroscopic techniques have been employed to study the vibrational properties of this compound. Two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy provided insights into its electronic states, which are crucial for understanding its reactivity and interactions with biological macromolecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluorobenzonitrile and its derivatives?

- Methodological Answer : this compound is commonly synthesized via nucleophilic aromatic substitution (SAr) reactions. For example, treatment of this compound with lithium dialkylaminoborohydrides (LABs) in tetrahydrofuran (THF) under reflux yields 2-(dialkylamino)benzylamines with high efficiency (84–97% yields) . In another approach, thiazole analogues are synthesized by reacting (chlorocarbonyl)sulfenyl chloride with benzonitriles under high-temperature conditions (200°C) . Key considerations include reagent stoichiometry, solvent choice (e.g., THF for LAB reactions), and temperature optimization to minimize side reactions.

Q. How is this compound characterized experimentally?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : and NMR identify fluorine substitution patterns and nitrile group positioning.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., -labeled variants for tracer studies) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2230 cm) and C-F (~1220 cm) bonds are critical .

- Microwave Spectroscopy : Resolves rotational transitions and hyperfine splitting due to nuclei, aiding structural determination .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The this compound scaffold is pivotal in drug discovery. For instance, derivatives bearing this moiety inhibit amyloid-β (Aβ42) aggregation in Alzheimer’s disease models. Key steps include:

- Structure-Activity Relationship (SAR) Studies : Testing analogues with carboxyl/amide substituents to assess bioactivity .

- In Vitro Assays : Evaluating neuroprotective effects on rat hippocampal brain slices via long-term potentiation (LTP) measurements .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of amination reactions involving this compound?

- Methodological Answer : The SAr mechanism dominates, where the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack. Lithium aminoborohydrides (LABs) act as both base and reductant, stabilizing Meisenheimer intermediates. Steric and electronic effects dictate substitution patterns; for example, this compound reacts preferentially at the para position due to reduced steric hindrance compared to ortho-substituted derivatives . Computational studies (e.g., DFT) can model transition states to predict regioselectivity.

Q. How do vibronic and cationic spectroscopic features of this compound inform its electronic structure?

- Methodological Answer : Resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal:

- S→S Transitions : Band origins at 36,028 cm for this compound, with vibrational modes (e.g., C-F bending) resolved via Franck-Condon simulations .

- Ionization Energy : Adiabatic ionization energy (78,650 cm) correlates with nitrile group electron-withdrawing effects .

- Comparisons with 3-fluorobenzonitrile highlight positional effects on charge distribution and hyperfine coupling .

Q. How can researchers resolve contradictions in reported yields for LAB-mediated reactions of this compound?

- Methodological Answer : Yield discrepancies (e.g., 59% vs. 97% for LAB reactions) may arise from:

- Reaction Conditions : Temperature (room temp vs. reflux), LAB stoichiometry (1.1 equiv vs. excess), and workup protocols .

- Analytical Methods : Validate yields via HPLC purity checks or internal standardization.

- Data Triangulation : Cross-reference with similar reactions (e.g., 2-fluoropyridine amination) to identify optimal parameters .

Q. What strategies are used to isotopically label this compound for metabolic tracing studies?

- Methodological Answer : -labeling at the benzene ring ([ring-(U)]) enables tracking in biological systems. Key steps:

- Synthesis : Incorporate -labeled precursors (e.g., Na) during nitrile group formation .

- Purification : Use radiometric HPLC to isolate labeled products and confirm specific activity (50–60 mCi/mmol) .

Q. How does fluorine substitution influence the electronic properties of benzonitrile derivatives?

- Methodological Answer : Fluorine’s electronegativity alters electron density:

- NBO Analysis : Reduces electron density at the nitrile group, enhancing electrophilicity for SAr reactions .

- Resonance Effects : Fluorine withdraws electron density via inductive effects, stabilizing negative charge in intermediates .

- Comparative studies with chloro-/methoxy-substituted benzonitriles quantify these effects via Hammett constants .

Q. What computational approaches optimize the design of this compound-based bioactive compounds?

- Methodological Answer :

- Docking Studies : Screen derivatives against Aβ42 fibrils using AutoDock Vina to prioritize candidates .

- QSAR Modeling : Correlate substituent electronegativity with anti-aggregation activity (e.g., fluoro > carboxyl) .

- MD Simulations : Assess binding stability in neuronal cell membranes over 100-ns trajectories .

Q. How are microwave and rotational spectra utilized to determine the ground-state geometry of this compound?

- Methodological Answer : Fourier-transform microwave (FTMW) spectroscopy resolves rotational constants (e.g., , , ) and centrifugal distortion parameters. Key steps:

- Isotopic Substitution : Analyze and isotopologues to derive substitution () and effective () structures .

- DFT Validation : Compare experimental data with MP2/6-311++G(2d,2p) calculations to refine equilibrium geometries () .

Propriétés

IUPAC Name |

2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXJNRAJRCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059942 | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-47-8 | |

| Record name | 2-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.